N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-4-12(14)13-8-9-5-6-10(15-2)11(7-9)16-3/h1,5-7H,8H2,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXTWHPVIXZHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a sealed argon-flushed tube, 3,4-dimethoxybenzylamine (1.0 equiv) reacts with 1-bromopropyne (1.1 equiv) in the presence of CuSO₄·5H₂O (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 equiv) in toluene at 80°C for 24–48 hours. The copper catalyst facilitates oxidative addition of the bromoalkyne, followed by nucleophilic attack of the benzylamine to form the C–N bond. After filtration and solvent removal, the crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 70:30), yielding the target compound in 57–65% isolated yield.
Advantages and Limitations
This method benefits from operational simplicity and compatibility with gram-scale synthesis. However, the use of moisture-sensitive reagents necessitates strict anhydrous conditions. Competing side reactions, such as alkyne dimerization, may reduce yields if reaction times exceed 48 hours.
Palladium-Mediated Sonogashira Cross-Coupling
An alternative route leverages palladium catalysis to construct the propiolamide moiety via Sonogashira coupling (GP4 in Search Result). This method is advantageous for introducing functionalized alkynes.
Synthetic Protocol
A mixture of N-[(3,4-dimethoxyphenyl)methyl]propiolamide precursor (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%) in DMF reacts with terminal alkynes (1.5 equiv) at 55°C for 16 hours. Triethylamine acts as a base to deprotonate the alkyne, while the palladium catalyst mediates the coupling between the alkyne and the electrophilic carbon. The product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography, achieving yields of 68–75%.
Substrate Scope and Selectivity
This method tolerates aryl- and alkyl-substituted alkynes but requires stoichiometric control to prevent over-coupling. Steric hindrance at the alkyne terminus can reduce efficiency, as observed with tert-butylacetylene (45% yield).
Direct Amidation of 3,4-Dimethoxybenzylamine with Propiolic Acid Derivatives
A third approach involves direct amidation between 3,4-dimethoxybenzylamine and propiolic acid chloride, as inferred from Search Result.
Stepwise Procedure
Propiolic acid chloride (1.2 equiv) is added dropwise to a cooled (−10°C) solution of 3,4-dimethoxybenzylamine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane. The reaction proceeds at 0°C for 2 hours, followed by aqueous workup and extraction. Column chromatography (hexane/ethyl acetate) affords the ynamide in 50–60% yield.
Challenges and Mitigation
Competitive hydrolysis of propiolic acid chloride necessitates low temperatures and anhydrous conditions. The use of Schlenk techniques improves reproducibility, as moisture exposure leads to significant byproduct formation.
Comparative Analysis of Preparation Methods
Recent Advances in Ynamide Synthesis
Asymmetric Induction via Chiral Ligands
Search Result highlights the use of BOX ligands (e.g., L-9 ) in copper-catalyzed cyclizations to access enantiomerically enriched ynamides. While this compound lacks stereocenters, this methodology could inform future derivatization strategies.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity for products from Methods 1 and 2, whereas direct amidation (Method 3) requires additional recrystallization to achieve >95% purity.
Industrial-Scale Considerations
Gram-scale synthesis via Method 1 achieves 57% yield with minimal optimization, demonstrating feasibility for pilot-scale production. However, Pd-based methods face cost barriers due to catalyst loading (3 mol%), necessitating ligand recovery systems.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide is characterized by its unique chemical structure that includes a propargyl amide moiety attached to a dimethoxyphenyl group. The molecular formula is , and its structure can be represented as follows:
Pharmacological Applications
2.1 Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (breast cancer) | 20 | Inhibition of cell cycle progression |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
2.2 Antimicrobial Properties
This compound has also shown antimicrobial activity against several pathogens. In vitro studies have reported the following minimum inhibitory concentrations (MIC):
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The compound's effectiveness against these pathogens highlights its potential as an antimicrobial agent.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methodologies, including:
- Multicomponent Reactions : These reactions allow for the efficient formation of complex molecules from simpler starting materials, enhancing yield and reducing waste.
- Covalent Bond Formation : Utilizing coupling reagents to facilitate the formation of the amide bond between the propargyl group and the aromatic moiety.
Case Studies
Several case studies have highlighted the applications of this compound in drug discovery:
Case Study 1: Anticancer Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 15 µM against A549 cells, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
A separate study published in Antibiotics assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 32 µg/mL, demonstrating its potential utility in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin receptors, leading to altered neurotransmission and changes in mood, perception, and cognition. The compound’s effects are mediated through the activation of specific signaling pathways that modulate neuronal activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Features a benzamide core with a 3,4-dimethoxyphenethyl substituent.
- Synthesis : Synthesized via reaction of benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
- Key Differences: The propargylamide group in the target compound introduces sp-hybridized carbon atoms, enhancing electron-withdrawing properties compared to Rip-B’s benzamide group.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamic Acid Amide
- Structure : Contains a cinnamic acid amide backbone with dual 3,4-dimethoxyphenyl groups.
- Functional Implications: The extended conjugation in the cinnamic acid moiety may increase UV absorption and stability compared to the propargylamide’s linear structure.
N-Ethyl-N-(5-hydroxy-2-methylphenyl)-3-phenylprop-2-ynamide
- Structure : Shares the propargylamide backbone but substitutes the 3,4-dimethoxyphenyl group with a hydroxy/methylphenyl moiety.
- Properties :
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Analogs
*Estimated based on structural analogs.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- IUPAC Name : this compound
The presence of the dimethoxyphenyl group is significant for its biological interactions, influencing its binding affinity to various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been reported to modulate various signaling pathways, contributing to its potential therapeutic effects.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Binding : It has shown potential in binding to receptors associated with pain and inflammation, suggesting analgesic properties.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by enhancing the activity of mutant p53 proteins, which are crucial in tumor suppression .
- Antimicrobial Properties : Research suggests that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
Data Table: Biological Activities of this compound
Q & A
Q. What are the most reliable synthetic routes for N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide, and how can reaction conditions be optimized?
The compound can be synthesized via a multi-step process involving:
- Step 1 : Formation of a Schiff base intermediate from 3,4-dimethoxybenzaldehyde and a primary amine.
- Step 2 : Reduction of the intermediate (e.g., using NaBH₄) to yield a secondary amine.
- Step 3 : Reaction with propiolic acid derivatives (e.g., propiolic acid chloride) under anhydrous conditions. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 amine:acyl chloride). Catalytic Cu(I) may enhance coupling efficiency in propargylamide formation .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- NMR (¹H/¹³C) : Key for confirming the 3,4-dimethoxybenzyl group (δ 3.8–3.9 ppm for methoxy protons) and propargylamide backbone (δ 2.1–2.3 ppm for terminal alkyne protons).
- FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1650 cm⁻¹ (amide C=O stretch) validate the propargylamide moiety.
- HRMS : Exact mass determination (e.g., [M+H]+ at m/z calculated for C₁₃H₁₅NO₃: 233.1052) ensures purity .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- HPLC-based assays : Monitor degradation products over time at pH 2–12 (using buffers) and temperatures (4–40°C).
- Kinetic studies : Calculate half-life (t₁/₂) using Arrhenius plots. The propargyl group is prone to oxidation; antioxidants (e.g., BHT) may improve stability in aqueous solutions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?
- Dose-response profiling : Test across a wide concentration range (nM–mM) to identify biphasic effects.
- Structural analogs : Compare activity of derivatives (e.g., replacing propargyl with methyl groups) to pinpoint functional group contributions.
- Molecular docking : Map interactions with target enzymes (e.g., cytochrome P450 isoforms) to explain divergent outcomes .
Q. How does the compound interact with membrane transporters or receptors in neuronal cells?
- Patch-clamp electrophysiology : Measure ion flux changes in neurons exposed to the compound.
- Radioligand binding assays : Compete with known ligands (e.g., serotonin receptor antagonists) to assess affinity.
- Fluorescence microscopy : Use tagged analogs (e.g., BODIPY-conjugated) to track cellular uptake and sublocalization .
Q. What computational methods predict its pharmacokinetic properties (e.g., blood-brain barrier permeability)?
- QSAR models : Corrogate descriptors like logP (calculated ~2.1) and polar surface area (PSA ~50 Ų) with ADME data.
- Molecular dynamics simulations : Simulate lipid bilayer penetration to estimate BBB permeability.
- Caco-2 cell assays : Validate predictions experimentally via in vitro permeability studies .
Methodological Considerations
Q. How can researchers differentiate between enantiomers if chirality is introduced during synthesis?
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane:isopropanol gradients.
- Circular dichroism (CD) : Compare spectra to authentic standards.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
